molecular formula C15H12ClF3N2O2 B5832218 1-(3-Chlorophenyl)-3-[2-methoxy-5-(trifluoromethyl)phenyl]urea

1-(3-Chlorophenyl)-3-[2-methoxy-5-(trifluoromethyl)phenyl]urea

Cat. No.: B5832218
M. Wt: 344.71 g/mol
InChI Key: SBKSLQLBSLLNFE-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-[2-methoxy-5-(trifluoromethyl)phenyl]urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a chlorophenyl group and a methoxy-trifluoromethylphenyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-[2-methoxy-5-(trifluoromethyl)phenyl]urea typically involves the reaction of 3-chloroaniline with 2-methoxy-5-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-[2-methoxy-5-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-[2-methoxy-5-(trifluoromethyl)phenyl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-phenylurea: Lacks the methoxy and trifluoromethyl groups.

    1-(3-Chlorophenyl)-3-[2-hydroxy-5-(trifluoromethyl)phenyl]urea: Contains a hydroxyl group instead of a methoxy group.

    1-(3-Chlorophenyl)-3-[2-methoxy-5-methylphenyl]urea: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of both the methoxy and trifluoromethyl groups in 1-(3-Chlorophenyl)-3-[2-methoxy-5-(trifluoromethyl)phenyl]urea imparts unique chemical properties, such as increased lipophilicity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-methoxy-5-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O2/c1-23-13-6-5-9(15(17,18)19)7-12(13)21-14(22)20-11-4-2-3-10(16)8-11/h2-8H,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKSLQLBSLLNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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